

# Core Chemical and Biological Profile

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**Compound Focus:** UCM05

Cat. No.: S005072

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The table below summarizes the fundamental technical data for **UCM05**.

Property	Description
CAS Number	1094451-90-7 [1] [2]
Molecular Formula	C <sub>24</sub> H <sub>16</sub> O <sub>10</sub> [1] [2]
Molecular Weight	464.38 g/mol [1] [2]
Aliases	G28UCM [1] [2]
Primary Targets	Fatty Acid Synthase (FASN); Filamentous temperature-sensitive protein Z (FtsZ) [3] [1]
Solubility	Soluble in DMSO (90-100 mg/mL) and Ethanol [1] [2]

## Known Mechanisms of Action and Efficacy

**UCM05**'s multi-target nature underpins its diverse biological activities. The following table summarizes its key mechanisms and observed effects.

Target/Area	Mechanism & Experimental Efficacy
<b>FASN (Cancer)</b>	Inhibits fatty acid synthesis; shows efficacy against HER2+ breast cancer xenografts and anti-HER2 drug-resistant cell lines [1] [2].
<b>FtsZ (Bacteria)</b>	Inhibits bacterial cell division; selectively inhibits growth of Gram-positive <i>B. subtilis</i> (MIC = 100 µM); inactive against Gram-negative <i>E. coli</i> [1] [2].
<b>Antiviral (HSV-2)</b>	Inhibits viral entry by binding glycoproteins gB/gD, reduces viral replication by inhibiting viral protein synthesis and fatty acid synthesis, effective against Acyclovir-resistant HSV-2 <i>in vitro</i> [3].
<b>Immune Modulation</b>	Promotes type I interferon response without triggering a harmful cytokine storm; shows activity against HSV-1 and HIV-1/HSV-2 co-infection [3].
<b>In Vivo Efficacy</b>	Significantly improves survival and reduces viral titers in HSV-2-infected mice; inhibits tumor growth in BT474 breast cancer xenograft models without causing weight loss [3] [2].

## Experimental Protocols for Antiviral Research

Recent research into **UCM05**'s antiviral effects provides detailed methodologies. Key experimental protocols from these studies are outlined below.

### In Vitro Cytotoxicity and Antiviral Activity Assessment

- **Cell Viability (MTT Assay):**
  - Seed cells (e.g., Vero, HeLa) in 96-well plates and incubate overnight [3].
  - Treat cells with a concentration gradient of **UCM05** for 48 hours [3].
  - Add MTT reagent and incubate for 4 hours [3].
  - Dissolve formed formazan crystals in DMSO and measure absorbance at 450 nm to determine cell viability and calculate compound cytotoxicity [3].
- **Plaque Reduction Assay:**
  - Infect cell monolayers with the virus in the presence or absence of **UCM05** [3].
  - After an adsorption period, replace the medium with a semi-solid overlay to restrict viral spread [3].
  - Incubate for 48-72 hours, then stain with crystal violet [3].

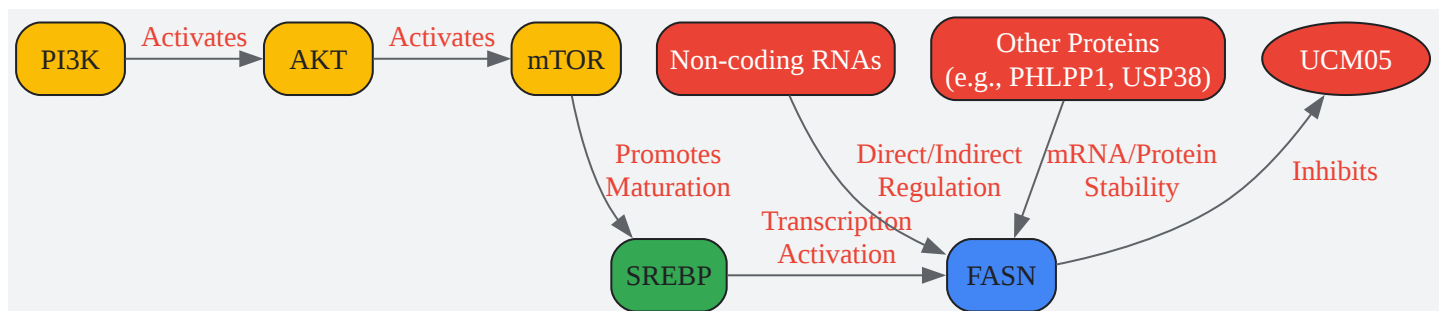
- Count the plaques to quantify the inhibition of viral infectivity [3].
- **Western Blot Analysis:**
  - Lyse treated cells and extract total protein [3].
  - Separate proteins by SDS-PAGE and transfer to a membrane [3].
  - Probe the membrane with specific antibodies against viral proteins or host factors, followed by HRP-conjugated secondary antibodies [3].
  - Use chemiluminescence to detect and visualize protein expression levels [3].

## In Vivo Efficacy Evaluation (Murine Model of HSV-2)

- **Animal Infection and Dosing:** Infect mice with HSV-2 and administer **UCM05** via a defined route [3].
- **Monitoring:** Monitor survival rates and disease progression over a set period [3].
- **Sample Collection:** Collect tissue samples and vaginal washings at designated time points [3].
- **Viral Load Quantification:** Determine viral titers in the collected samples using a plaque assay on Vero cells [3].

## Signaling Pathways and Experimental Workflows

The diagram below illustrates the primary signaling pathways involved in FASN regulation, which is relevant to **UCM05**'s mechanism of action.



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*Diagram 1: Key cellular pathways regulating FASN expression. **UCM05** directly inhibits FASN activity, a process influenced by signaling from PI3K-AKT-mTOR and transcription factors like SREBP, with additional modulation from non-coding RNAs and other regulatory proteins [4].*

The following diagram outlines a general workflow for evaluating **UCM05**'s antiviral activity *in vitro* and *in vivo*.



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Diagram 2: A proposed workflow for evaluating **UCM05**'s antiviral efficacy, progressing from *in vitro* tests to mechanism studies and *in vivo* validation [3].

## Research Implications and Future Directions

**UCM05** represents a promising multi-target agent. Its ability to inhibit **ACV-resistant HSV-2 strains** addresses a significant clinical challenge [3]. Furthermore, its dual **antiviral and antibacterial** activity makes it particularly interesting for researching complex co-infections [3] [1]. However, it is important to note that **UCM05** is currently labeled "**For research use only**" and is not for human consumption [1] [2].

Future work should focus on:

- **Optimizing Pharmacokinetics:** Improving solubility, stability, and *in vivo* delivery for potential therapeutic application.
- **Combination Therapy:** Exploring synergistic effects with existing antivirals and antibiotics.
- **Resistance Monitoring:** Investigating the potential for and mechanisms of resistance development in both viral and bacterial targets.

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## References

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